7-Hydroxycadalene
Overview
Description
. This compound is a derivative of cadalene and is characterized by its hydroxyl group attached to the naphthalene ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycadalene typically involves the hydroxylation of cadalene derivatives. One common method includes the use of catalytic oxidation reactions where cadalene is treated with oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources like Heterotheca inuloides, followed by purification processes. Supercritical fluid extraction is one technique used to obtain high yields of this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxycadalene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The hydroxyl group can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
7-Hydroxycadalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxycadalene involves its interaction with cellular components to induce oxidative stress. It generates reactive oxygen species (ROS) that lead to lipid peroxidation and apoptosis in cancer cells. This pro-oxidant action is believed to be the primary mechanism by which it exerts its cytotoxic effects .
Comparison with Similar Compounds
Cadalene: The parent compound from which 7-Hydroxycadalene is derived.
7-Hydroxy-3,4-dihydrocadalene: A similar compound with additional hydrogenation.
Cadalen-15-oic acid: Another derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNMJBJRPCUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345931 | |
Record name | 7-Hydroxycadalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102-75-2 | |
Record name | 7-Hydroxycadalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxycadalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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